molecular formula C12H9F3 B2410059 1-Methyl-4-(trifluoromethyl)naphthalene CAS No. 52331-42-7

1-Methyl-4-(trifluoromethyl)naphthalene

Cat. No.: B2410059
CAS No.: 52331-42-7
M. Wt: 210.199
InChI Key: ZLTBAVNWQOCMIB-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3. It is a derivative of naphthalene, where a methyl group and a trifluoromethyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(trifluoromethyl)naphthalene can be synthesized through several methods.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-Methyl-4-(trifluoromethyl)naphthalene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Methyl-2-(trifluoromethyl)naphthalene
  • 1-Methyl-3-(trifluoromethyl)naphthalene
  • 1-Methyl-5-(trifluoromethyl)naphthalene

Comparison: 1-Methyl-4-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions.

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTBAVNWQOCMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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